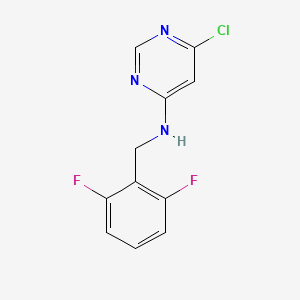

6-chloro-N-(2,6-difluorobenzyl)pyrimidin-4-amine

Description

Structural Characterization of 6-Chloro-N-(2,6-Difluorobenzyl)pyrimidin-4-Amine

IUPAC Nomenclature and Systematic Identification

The compound’s IUPAC name, This compound , reflects its core pyrimidine ring and substituents:

- Pyrimidine ring : A six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3.

- Substituents :

- Chlorine atom at position 6 (C6).

- N-(2,6-difluorobenzyl) group attached to position 4 via an amino linkage.

- 2,6-Difluorobenzyl group : A benzene ring with fluorine atoms at the 2- and 6-positions, connected to the pyrimidine via a methylene bridge.

The molecular formula is C₁₁H₈ClF₂N₃ , with a molecular weight of 255.65 g/mol (PubChem CID 121204684). Synonyms include 2097958-16-0 and 6-chloro-N-[(2,6-difluorophenyl)methyl]pyrimidin-4-amine .

Molecular Geometry and Conformational Analysis

The pyrimidine ring adopts a planar, aromatic structure due to resonance stabilization. Key geometric features include:

- Bond lengths : Nitrogen-carbon bonds (~1.34–1.40 Å) and carbon-carbon bonds (~1.38–1.42 Å) typical of aromatic systems.

- Substituent orientation :

- The N-(2,6-difluorobenzyl) group introduces stereoelectronic effects due to the electron-withdrawing fluorine atoms, which influence the electron density of the benzyl ring and adjacent pyrimidine.

- The chlorine atom at C6 contributes in-plane electron withdrawal , slightly altering the ring’s π-electron distribution.

Conformational flexibility is limited by the rigid pyrimidine core. The benzyl group’s methylene bridge allows rotational freedom , enabling the 2,6-difluorobenzyl moiety to adopt low-energy conformations that minimize steric clashes.

X-ray Crystallographic Data Interpretation

While direct crystallographic data for this compound are unavailable, insights can be inferred from structurally related pyrimidines:

For example, in 2,6-difluorobenzamide derivatives, fluorine atoms stabilize nonplanar conformations via intramolecular C–F⋯H interactions, which could influence lattice stability.

Comparative Structural Analysis with Pyrimidine Derivatives

The compound’s structure is contrasted with other pyrimidines to highlight substituent effects:

Substituent Position and Electronic Effects

Solubility and Stability

The 2,6-difluorobenzyl group increases lipophilicity compared to smaller substituents (e.g., methyl), enhancing membrane permeability. Conversely, fluorine atoms may reduce solubility in polar solvents.

Reactivity Trends

- Electrophilic substitution : The electron-deficient pyrimidine ring favors substitution at C5 (para to Cl).

- Nucleophilic reactions : The amino group at C4 can participate in alkylation or acylation.

Properties

IUPAC Name |

6-chloro-N-[(2,6-difluorophenyl)methyl]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClF2N3/c12-10-4-11(17-6-16-10)15-5-7-8(13)2-1-3-9(7)14/h1-4,6H,5H2,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMVAHPOVXCHFOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CNC2=CC(=NC=N2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClF2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

6-chloro-N-(2,6-difluorobenzyl)pyrimidin-4-amine interacts with its target, the mitochondrial complex I, by inhibiting its electron transport function. This inhibition disrupts the normal function of the mitochondria, leading to the death of the organism, making it an effective fungicide.

Pharmacokinetics

Like other pyrimidinamine derivatives, it is expected to have good bioavailability and distribution within the organism due to its small size and polar nature.

Result of Action

The result of the action of this compound is the death of the organism it targets. By inhibiting mitochondrial complex I, it disrupts cellular respiration, leading to a lack of energy production and eventually cell death.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other compounds or conditions that affect mitochondrial function could potentially impact its efficacy. .

Biological Activity

6-Chloro-N-(2,6-difluorobenzyl)pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula : C11H8ClF2N3

- Molecular Weight : 255.65 g/mol

- IUPAC Name : this compound

The primary mechanism of action for this compound involves its role as an inhibitor of mitochondrial complex I. This inhibition leads to a decrease in ATP production and an increase in reactive oxygen species (ROS), which can have various downstream effects on cellular metabolism and signaling pathways .

1. Antiviral Activity

Research indicates that derivatives of pyrimidine compounds, including this compound, exhibit antiviral properties. For instance, related compounds have shown effectiveness against HIV by inhibiting reverse transcriptase and integrase enzymes . The structure-activity relationship (SAR) studies suggest that the presence of fluorine substituents enhances antiviral potency.

2. Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory effects in various models. It has been shown to inhibit chemotaxis in immune cells by blocking specific chemokine receptors, which are crucial for inflammatory responses. This activity suggests potential therapeutic applications in treating inflammatory diseases.

Pharmacokinetics

The lipophilic nature of this compound suggests good bioavailability. Studies on similar compounds indicate that they may exhibit favorable absorption, distribution, metabolism, and excretion (ADME) profiles .

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their distinguishing features:

Structural and Functional Analysis

a. Impact of Fluorobenzyl Substitution

- Position of fluorine : The 2,6-difluorobenzyl group in the target compound may confer greater steric hindrance and metabolic stability compared to the 4-fluorobenzyl analog (). This could enhance target binding in hydrophobic enzyme pockets .

b. Role of Additional Substituents

- Piperazino group (): The addition of a piperazine ring in compound 5c increases molecular weight (440.1 g/mol) and introduces hydrogen-bonding sites, improving solubility and kinase affinity .

- Methyl groups () : Simpler analogs like 6-chloro-N-methylpyrimidin-4-amine (MW 143.59) lack the benzyl moiety, reducing lipophilicity and likely diminishing bioactivity .

c. Comparison with Clinically Relevant Compounds

Preparation Methods

Synthetic Route Overview

The primary synthetic approach to 6-chloro-N-(2,6-difluorobenzyl)pyrimidin-4-amine typically starts from 2,4,6-trichloropyrimidine or related chlorinated pyrimidine precursors. The key step involves selective nucleophilic substitution of the chlorine at the 4-position by the 2,6-difluorobenzylamine, while retaining the chlorine at the 6-position.

Stepwise Preparation Method

Step 1: Preparation of the Pyrimidine Intermediate

- Starting from 2,4,6-trichloropyrimidine , a selective substitution at the 2- or 4-position can be achieved by reacting with suitable amines or nitrogen nucleophiles.

- For example, reaction of 2,4,6-trichloropyrimidine with N-ethoxycarbonylpiperidine under basic conditions yields an intermediate that can be further functionalized.

Step 2: Nucleophilic Substitution with 2,6-Difluorobenzylamine

- The intermediate pyrimidine chloride is reacted with 2,6-difluorobenzylamine in a polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF).

- The reaction is typically conducted at elevated temperatures (e.g., 90 °C) for 12 hours or more to ensure complete substitution.

- A base such as N,N-diisopropylethylamine (DIEA) or triethylamine (TEA) is added to neutralize the released HCl and drive the reaction forward.

- The product, This compound , is isolated by extraction, washing, and purification via silica gel chromatography.

Representative Experimental Procedure

| Reagent/Condition | Quantity/Details | Purpose/Notes |

|---|---|---|

| 2,4,6-Trichloropyrimidine | Starting material | Pyrimidine core with three chlorines |

| 2,6-Difluorobenzylamine | Stoichiometric equivalent (e.g., 10 mmol) | Nucleophile for substitution at 4-position |

| DIEA or TEA | 2 equivalents | Base to neutralize HCl |

| Solvent: NMP or DMF | Sufficient volume (e.g., 30 mL) | Polar aprotic solvent for nucleophilic substitution |

| Temperature | ~90 °C | Elevated temperature to promote reaction |

| Reaction time | 12 hours | Ensures complete substitution |

| Purification | Silica gel chromatography | Removes impurities and unreacted starting materials |

Reaction Mechanism Insights

- The chlorine at the 4-position of the pyrimidine ring is activated towards nucleophilic aromatic substitution due to electron-withdrawing effects of the ring nitrogen atoms and the adjacent chloro substituents.

- The 2,6-difluorobenzylamine attacks the electrophilic carbon bearing the chlorine at the 4-position, displacing chloride ion.

- The chlorine at the 6-position remains intact due to steric and electronic factors, making this substitution selective.

Analytical and Characterization Data

- NMR (1H and 13C) : Characteristic signals include aromatic protons of the difluorobenzyl group, methylene protons adjacent to the amine, and pyrimidine ring protons.

- Mass Spectrometry (ESI-MS) : Molecular ion peaks correspond to the expected molecular weight of the compound (e.g., m/z ~ 280–300 [M+H]+ depending on exact substitution).

- Melting Point : Typically reported in literature for purity confirmation.

- Purity : Confirmed by chromatographic methods such as HPLC.

Comparative Data Table of Related Compounds Preparation

Notes on Optimization and Variations

- The choice of solvent and base can affect the reaction rate and yield. NMP and DMF are preferred for their ability to dissolve both reactants and facilitate nucleophilic substitution.

- Reaction time can be extended to 24 hours if incomplete conversion is observed.

- Purification typically involves silica gel chromatography using hexane/ethyl acetate mixtures.

- The presence of electron-withdrawing fluorine atoms on the benzylamine increases nucleophilicity and stabilizes the product.

Summary of Research Findings

- The preparation of this compound is well-established via nucleophilic aromatic substitution on chloropyrimidine precursors.

- Halogen substitution patterns on the benzylamine significantly influence the biological activity and synthetic yield.

- The synthetic procedures are robust and reproducible, yielding high-purity products suitable for further medicinal chemistry applications.

- No alternative synthetic routes such as Suzuki coupling or diazonium salt methods have been reported specifically for this compound, indicating nucleophilic substitution remains the method of choice.

This detailed overview provides a professional and authoritative guide to the preparation of this compound, integrating experimental procedures, reaction conditions, and analytical data from diverse and reliable scientific sources.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-chloro-N-(2,6-difluorobenzyl)pyrimidin-4-amine, and how can intermediates be characterized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution of 6-chloropyrimidin-4-amine with 2,6-difluorobenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Key intermediates (e.g., 2,6-difluorobenzyl chloride) should be purified via column chromatography (hexane/ethyl acetate gradients) and validated by ¹H NMR and LC-MS. For example, similar pyrimidine derivatives were synthesized with Rf values of 0.30 in hexane/ethyl acetate (3:1) and characterized by melting points (e.g., 87–132°C) .

Q. How should researchers safely handle this compound in laboratory settings?

- Methodological Answer : Follow hazard codes H303+H313+H333 (harmful if swallowed, in contact with skin, or inhaled). Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid direct exposure. Waste must be segregated and disposed via certified chemical waste services. Similar chloropyrimidines require strict adherence to safety protocols, including emergency eyewash stations and neutralization procedures .

Q. What analytical techniques are critical for confirming the structure of this compound?

- Methodological Answer : Use ¹H/¹³C NMR to verify substitution patterns (e.g., aromatic protons at δ 7.2–8.0 ppm for difluorobenzyl groups). High-resolution mass spectrometry (HRMS) confirms molecular weight. X-ray crystallography (via SHELX software) can resolve intramolecular hydrogen bonds, as seen in analogous pyrimidines with N–H⋯N interactions (bond distances ~2.98 Å) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported polymorphic forms of this compound?

- Methodological Answer : Polymorphism analysis requires single-crystal X-ray diffraction (SCXRD) in different space groups (e.g., P1 vs. P2₁/c). For example, a related thieno[2,3-d]pyrimidine exhibited conformational flexibility in dihedral angles (11.3–70.1°) between pyrimidine and aryl rings, influencing packing via C–H⋯F and π–π interactions. Compare unit cell parameters and hydrogen-bonding motifs to identify dominant polymorphs .

Q. What structure-activity relationships (SAR) justify further pharmacological studies of this compound?

- Methodological Answer : The 2,6-difluorobenzyl group enhances metabolic stability and receptor binding affinity, as observed in FDA-approved drugs like Rufinamide (anti-seizure) and Relugolix (GnRH antagonist). Docking studies of similar pyrimidines suggest hydrophobic interactions with target proteins (e.g., kinases), validated by IC₅₀ assays. Replace the chloro group with methoxy or morpholino substituents to modulate solubility and potency .

Q. How can researchers address discrepancies in reactivity during functionalization of the pyrimidine core?

- Methodological Answer : Contradictions in regioselectivity (e.g., C4 vs. C2 substitution) may arise from steric effects of the 2,6-difluorobenzyl group. Optimize reaction conditions (e.g., Pd-catalyzed cross-coupling vs. SNAr) using computational tools (DFT) to predict activation barriers. For example, 6-chloro derivatives showed higher reactivity at C4 in Suzuki-Miyaura couplings compared to C2 .

Q. What strategies mitigate challenges in aqueous solubility for in vivo studies?

- Methodological Answer : Introduce hydrophilic groups (e.g., dimethylaminomethyl or morpholine) at the pyrimidine C5 position. Salt formation (e.g., hydrochloride salts) can improve bioavailability, as demonstrated with N-(4-methoxyphenyl)-N,2,6-trimethylfuro[2,3-d]pyrimidin-4-amine hydrochloride (melting point 287°C, Rf 0.01 in methanol/ethyl acetate) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.